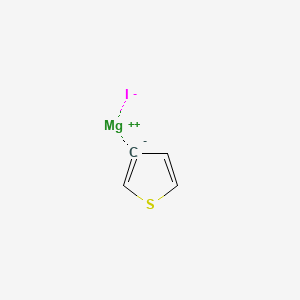
3-Thienylmagnesium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Thienylmagnesium iodide is a useful research compound. Its molecular formula is C4H3IMgS and its molecular weight is 234.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthetic Applications
2.1 Carbon-Carbon Bond Formation
One of the primary applications of 3-thienylmagnesium iodide is in the formation of carbon-carbon bonds through nucleophilic addition reactions. It can react with various electrophiles, including carbonyl compounds and alkyl halides.
Case Study: Coupling Reactions
In a study involving the coupling of this compound with various electrophiles, it was demonstrated that this reagent effectively forms secondary and tertiary alcohols when reacted with aldehydes and ketones. For instance, the reaction of this compound with benzaldehyde yielded the corresponding alcohol in high yields (up to 93%) .
| Electrophile | Reaction Type | Yield (%) |
|---|---|---|
| Benzaldehyde | Nucleophilic Addition | 93 |
| Acetophenone | Nucleophilic Addition | 85 |
| Ethyl bromide | Alkylation | 90 |
2.2 Synthesis of Thiophene Derivatives
This compound is also utilized for synthesizing more complex thiophene derivatives through cross-coupling reactions. For example, it can be coupled with bromo-substituted thiophenes to form higher-order thiophenes.
Data Table: Thiophene Derivatives Synthesis
| Starting Material | Coupling Partner | Product | Yield (%) |
|---|---|---|---|
| This compound | 2-Bromo-3-hexylthiophene | Terthiophene | >99 |
| This compound | 3-Iodo-9-ethylcarbazole | Carbazole-Substituted Thiophene | 90 |
Catalytic Applications
3.1 Iron-Catalyzed Cross-Coupling
Recent advancements have shown that this compound can be employed in iron-catalyzed cross-coupling reactions involving unactivated secondary alkyl thioethers. This method highlights its versatility as a nucleophile in transition metal-catalyzed processes .
Case Study: Iron-Catalyzed Reactions
In an experimental setup using iron(III) chloride as a catalyst, the reaction of this compound with unactivated alkyl thioethers resulted in significant product distributions, showcasing its efficiency in forming carbon-sulfur bonds.
Biological Applications
While primarily known for its synthetic utility, there is emerging interest in the biological applications of thiophene derivatives synthesized from this compound. Compounds derived from this reagent have shown potential antibacterial and anticancer activities.
A recent review highlighted that thiophene derivatives exhibit various biological activities, including:
- Antibacterial properties against Gram-positive and Gram-negative bacteria.
- Anticancer effects demonstrated through cell line studies.
Análisis De Reacciones Químicas
Nucleophilic Addition Reactions
3-Thienylmagnesium iodide acts as a strong nucleophile, attacking electrophilic carbonyl carbons to form alcohols. Key characteristics include:
Reaction with Aldehydes/Ketones
-
Reacts with aldehydes (RCHO) in anhydrous ether or THF to produce secondary alcohols (RCH(OH)-C₄H₃S) .
-
With ketones (R₂CO), tertiary alcohols (R₂C(OH)-C₄H₃S) are formed .
Mechanistic Features
-
Nucleophilic attack occurs at the carbonyl carbon, followed by protonation during aqueous workup .
-
Requires inert conditions (N₂/Ar) to prevent premature quenching by moisture .
Cross-Coupling Reactions
This reagent participates in transition metal-catalyzed couplings to construct carbon-carbon bonds.
Kumada Coupling
-
Reacts with aryl/vinyl halides (e.g., Ph-I) in the presence of Ni or Pd catalysts (e.g., Ni(dppp)Cl₂) to form biaryl or styryl derivatives :
C₄H₃S-Mg-I+Ph-INi catalystC₄H₃S-Ph+MgI₂ -
Yields exceed 80% under optimized conditions (THF, 25–60°C) .
Reaction with Acid Chlorides
Table 1: Representative Cross-Coupling Reactions
| Electrophile | Catalyst | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Benzoyl chloride | None | 3-Thienyl ketone | 75 | |
| 4-Iodotoluene | Ni(dppp)Cl₂ | 3-Thienyl toluene | 85 | |
| Benzaldehyde | None | 3-Thienyl benzyl alcohol | 70 |
Substitution Reactions
The iodine atom can be displaced in SN₂-type reactions or via metal-halogen exchange.
Aziridine Ring-Opening
Propiedades
Fórmula molecular |
C4H3IMgS |
|---|---|
Peso molecular |
234.34 g/mol |
Nombre IUPAC |
magnesium;3H-thiophen-3-ide;iodide |
InChI |
InChI=1S/C4H3S.HI.Mg/c1-2-4-5-3-1;;/h1,3-4H;1H;/q-1;;+2/p-1 |
Clave InChI |
PMRZWJCJNHVGQW-UHFFFAOYSA-M |
SMILES canónico |
C1=CSC=[C-]1.[Mg+2].[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















